(2-Bromo-phenyl)-oxo-acetaldehydeoxime
Overview
Description
(2-Bromo-phenyl)-oxo-acetaldehydeoxime is an organic compound that features a bromine atom attached to a phenyl ring, along with an oxo group and an acetaldehydeoxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-phenyl)-oxo-acetaldehydeoxime typically involves the bromination of phenylacetaldehyde followed by the introduction of the oxime group. One common method involves the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the oxime derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-phenyl)-oxo-acetaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-phenyl)-oxo-acetaldehydeoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Bromo-phenyl)-oxo-acetaldehydeoxime exerts its effects involves interactions with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylhydrazine: Similar in structure but contains a hydrazine group instead of an oxime.
2-Bromophenylboronic acid: Contains a boronic acid group, used in different types of chemical reactions.
2-Bromoacetophenone: Lacks the oxime group but has a similar brominated phenyl structure.
Biological Activity
(2-Bromo-phenyl)-oxo-acetaldehyde oxime, with the CAS number 864445-89-6, is an organic compound characterized by its brominated phenyl group and oxime functional group. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 228.04 g/mol. This compound's unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry.
The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. These properties make it a valuable intermediate in synthetic applications.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 228.04 g/mol |
CAS Number | 864445-89-6 |
Research indicates that (2-Bromo-phenyl)-oxo-acetaldehyde oxime may function as an enzyme inhibitor or pharmacophore in drug design. The oxime and aldehyde moieties allow for interactions with biological targets, potentially modulating enzyme activity or receptor interactions.
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming reversible or irreversible complexes, thereby altering metabolic pathways.
- Receptor Interaction : Its structure allows it to bind to various receptors, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Case Studies
Several studies have explored the biological effects of compounds with similar structures:
- Antitumor Activity : A study on oxime derivatives demonstrated significant inhibition of FLT3 kinase activity, with an IC of 7.89 nM, indicating potential for similar activity in (2-Bromo-phenyl)-oxo-acetaldehyde oxime .
- Cytotoxic Effects : Research on related compounds showed that certain derivatives induced apoptosis and cell cycle arrest in cancer cell lines . This suggests that (2-Bromo-phenyl)-oxo-acetaldehyde oxime could exhibit similar cytotoxic properties.
Interaction with Biological Molecules
The compound's functional groups facilitate the formation of hydrogen bonds and engage in redox reactions, which could modulate enzyme activity or receptor interactions. Further studies are necessary to elucidate specific molecular targets and mechanisms of action.
Comparative Analysis
Comparative studies highlight the unique features of (2-Bromo-phenyl)-oxo-acetaldehyde oxime compared to other halogenated analogs:
Compound | IC (nM) | Biological Activity |
---|---|---|
(2-Bromo-phenyl)-oxo-acetaldehyde oxime | TBD | Potential enzyme inhibitor |
Indirubin-5-carboxamide analog | 7.89 | Antitumor activity |
Other halogenated derivatives | Varies | Diverse biological effects |
Properties
IUPAC Name |
(2E)-1-(2-bromophenyl)-2-hydroxyiminoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUDEXOYOJEORP-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=N/O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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